L-Valine, N-(N-(4-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-3-hydroxy-6-methyl-1-oxoheptyl)-L-isoleucyl)-, methyl ester, (S-(R*,R*))-
Description
IUPAC Nomenclature and Systematic Characterization
The systematic IUPAC name of the compound is derived from its linear peptide backbone and the incorporation of the statine (Sta) residue. The full name reflects the following structural features:
- N-terminal acetylation : The peptide begins with an acetylated L-seryl residue (Ac-Ser).
- Central Sta motif : The statine residue replaces a conventional peptide bond, introducing a hydroxyethylene isostere ([CH(OH)CH2N]Pro) within the sequence.
- C-terminal methyl ester : The valine residue at the C-terminus is esterified with a methyl group (Val-OMe).
The IUPAC name systematically describes each substituent and branching point:
N-(N-(4-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-3-hydroxy-6-methyl-1-oxoheptyl)-L-isoleucyl)-L-valine methyl ester, (S-(R,R))-.
Molecular Formula : C₄₂H₆₈N₈O₁₁
Molecular Weight : 861.0 g/mol.
Key Structural Features :
The Sta residue’s insertion disrupts the peptide backbone, creating a non-hydrolyzable transition-state analog critical for protease inhibition.
Sequence Determination of Ac-Ser-Leu-Asn-Sta-Ile-Val-OMe Peptide Backbone
The peptide sequence Ac-Ser-Leu-Asn-Sta-Ile-Val-OMe is determined through a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and Edman degradation:
- Mass Spectrometry : High-resolution MS confirms the molecular weight (861.0 g/mol) and fragmentation patterns consistent with the Sta-containing sequence.
- NMR Spectroscopy :
- Edman Degradation : Sequential cleavage confirms residues 1–3 (Ser-Leu-Asn) but fails at Sta due to its non-standard structure, necessitating MS/NMR for residues 4–6.
Sequence Validation :
| Position | Residue | Modification | Analytical Method |
|---|---|---|---|
| 1 | L-Ser | N-acetylated | Edman, MS |
| 2 | L-Leu | None | Edman, MS |
| 3 | L-Asn | None | Edman, MS |
| 4 | Sta | Hydroxyethylene | NMR, MS |
| 5 | L-Ile | None | MS, NMR |
| 6 | L-Val | C-methyl ester | MS, NMR |
Stereochemical Configuration at Chiral Centers (S/R*)
The compound contains seven chiral centers, with configurations determined by synthetic route validation and circular dichroism (CD):
- Amino Acid Residues :
- Statine Residue :
Stereochemical Assignment Table :
| Position | Center | Configuration | Method of Determination |
|---|---|---|---|
| Ser¹ Cα | S | L | X-ray crystallography |
| Sta⁴ C3 | S | (3S,4S) | NMR, CD |
| Sta⁴ C4 | R | (3S,4S) | NMR, CD |
Conformational Analysis of Sta[CHOHCH₂] Motif
The Sta residue’s hydroxyethylene isostere ([CHOHCH₂]) imposes a rigid, kinked conformation on the peptide backbone, as evidenced by:
- X-ray Crystallography :
- Molecular Dynamics (MD) Simulations :
- Comparative Analysis :
Conformational Parameters :
| Parameter | Sta-Containing Peptide | Native Dipeptide (Asn-Phe) |
|---|---|---|
| Backbone dihedral angles | Φ = -60°, Ψ = 120° | Φ = -90°, Ψ = 0° |
| Hydrogen bonds | 3 (Cγ-OH to Asn³ NH) | 1 (inter-residue) |
| RMSD (Å) | 1.2 | 2.8 |
This constrained conformation enhances binding affinity to proteases by pre-organizing the peptide into a protease-compatible geometry.
Properties
CAS No. |
127231-52-1 |
|---|---|
Molecular Formula |
C35H63N7O11 |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C35H63N7O11/c1-11-20(8)30(34(51)42-29(19(6)7)35(52)53-10)41-28(47)15-26(45)22(12-17(2)3)38-32(49)24(14-27(36)46)40-31(48)23(13-18(4)5)39-33(50)25(16-43)37-21(9)44/h17-20,22-26,29-30,43,45H,11-16H2,1-10H3,(H2,36,46)(H,37,44)(H,38,49)(H,39,50)(H,40,48)(H,41,47)(H,42,51)/t20-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI Key |
XWTJFLQWGRKTRQ-JIYBXTARSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step on a solid support (usually a resin). Protecting groups are used to selectively block certain functional groups during each coupling reaction.
Reaction Conditions: Coupling reactions typically use reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide hydrochloride (DIC·HCl) and a base (e.g., N-methylmorpholine or N,N-diisopropylethylamine). Deprotection steps remove the protecting groups.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely produced using automated SPPS equipment on a larger scale.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including hydrolysis, amidation, and cyclization.
Common Reagents and Conditions:
Major Products: The major product depends on the specific reaction. For example, hydrolysis would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Biochemical Studies
The compound's structural complexity allows it to participate in various biochemical interactions. Its multiple amino acid residues can influence protein folding and stability, making it a valuable subject in studies related to protein chemistry and enzymatic activity.
Pharmaceutical Development
Due to its unique properties, this peptide derivative has potential applications in drug development. Compounds like L-Valine methyl ester can serve as lead compounds in the design of novel therapeutics targeting specific biological pathways or diseases.
Peptide Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of the peptide chain while utilizing protecting groups to manage functional groups during reactions. The ability to synthesize complex peptides efficiently is crucial for advancing research in medicinal chemistry.
Case Study 1: Anticancer Activity
Research has indicated that certain peptide derivatives exhibit anticancer properties by modulating cellular signaling pathways. A study demonstrated that similar compounds could inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of complex peptides on neuronal cells subjected to oxidative stress. Results showed that these peptides could enhance cell viability and reduce markers of oxidative damage, suggesting potential applications in neurodegenerative disease therapies.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amino Acid Chains
Compound A : L-Valine, N-[N-[4-hydroxy-6-(4-hydroxyphenyl)-1-oxo-5-[[N-(N-L-seryl-L-alanyl)-L-alanyl]amino]hexyl]-L-valyl]-, methyl ester
- Key Differences :
- Contains a 4-hydroxyphenyl group in the side chain.
- Substitution of L-leucine with L-alanine in the peptide sequence.
- Physicochemical Properties :
Compound B : L-Valinamide, N-[4-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-2,4,5-trideoxy-5-phenylpentonoyl]-L-valyl- (9CI)
- Key Differences: Incorporates a phenylpentonoyl group and glutaminyl residue. Higher molecular weight (777.86 g/mol) due to additional aromatic and polar groups .
- Implications : Enhanced hydrophobicity may affect membrane permeability.
Functional Analogues with Ester Modifications
Compound C : L-Valine Methyl Ester (Val-OMe)
- Key Features :
- Comparison :
- The target compound’s methyl ester may similarly enhance transport efficiency, though its larger size could reduce affinity compared to Val-OMe.
Compound D : [ValOR][IBU] (Ibuprofen Conjugated with L-Valine Alkyl Esters)
- Key Findings :
- Relevance : The target compound’s methyl ester may balance solubility and bioavailability, though longer alkyl chains in analogues like Compound D could offer superior permeation.
Biological Activity
L-Valine, N-(N-(4-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-3-hydroxy-6-methyl-1-oxoheptyl)-L-isoleucyl)-, methyl ester, (S-(R*,R*))-, is a complex peptide derivative composed of multiple amino acids. Its intricate structure includes L-valine, N-acetyl-L-seryl, L-leucyl, L-asparaginyl, and L-isoleucyl residues. This compound is significant in biochemistry and pharmaceuticals due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 757.9 g/mol. The structural complexity arises from the integration of various amino acid residues, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C35H63N7O11 |
| Molecular Weight | 757.9 g/mol |
| Key Amino Acids | L-Valine, N-acetyl-L-seryl, L-Leucyl, L-Asparaginyl, L-Isoleucyl |
The biological activity of this compound is largely determined by its amino acid composition and structural configuration. Similar peptides have been shown to exhibit various biological functions, including:
- Neurotransmitter Modulation : Research indicates that L-valine can influence serotonin (5-HT) release in the hippocampus. In a study involving anesthetized rats, administration of L-valine reduced electrically evoked 5-HT release, suggesting a role in modulating neurotransmitter systems .
- Anabolic Effects : The presence of branched-chain amino acids (BCAAs) like valine and leucine is known to promote muscle protein synthesis and may enhance recovery after exercise.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound may have potential applications in:
- Muscle Recovery : Due to its BCAA content, it could be beneficial for athletes and individuals engaged in physical training.
- Neurological Disorders : By modulating neurotransmitter levels, it may have implications for conditions such as depression or anxiety.
Case Studies
Synthesis Methods
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of the peptide chain on a solid support. Key steps include:
- Coupling Reactions : Utilizing reagents such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds.
- Deprotection Steps : Employing bases like N-methylmorpholine to remove protecting groups during synthesis.
Q & A
Basic: What are the critical safety and handling protocols for this peptide derivative in laboratory settings?
Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Work in a fume hood for volatile solvents or aerosol-generating steps .
- Storage: Store lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis of the ester group. Solutions should be prepared in anhydrous DMSO or acetonitrile and used within 24 hours to avoid degradation .
- Waste Management: Segregate organic waste containing this compound and treat with enzymatic digestion or incineration to avoid environmental contamination .
Basic: Which analytical techniques are optimal for confirming the structural integrity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HR-MS): Use electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (±0.001 Da tolerance) and detect impurities.
- Multidimensional NMR: Assign stereochemistry via 2D HSQC and NOESY to resolve overlapping signals in the acetyl-seryl-leucyl backbone .
- X-ray Crystallography: For absolute configuration determination, co-crystallize with heavy atoms (e.g., selenomethionine derivatives) .
Advanced: How can computational reaction path search methods improve synthesis efficiency?
Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states during peptide coupling. This identifies energetically favorable pathways and reduces trial-and-error synthesis .
- AI-Driven Optimization: Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics under varying temperatures and solvent polarities. Predictive models can narrow optimal conditions (e.g., 0°C for asparaginyl coupling) .
- Feedback Loops: Use experimental data (e.g., HPLC yield) to refine computational parameters iteratively, achieving >90% coupling efficiency .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
- Purity Validation: Confirm compound purity (>98%) via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and LC-MS to rule out byproducts .
- Assay Standardization: Use isogenic cell lines and consistent buffer conditions (e.g., pH 7.4 PBS) to minimize variability in IC measurements.
- Meta-Analysis: Apply multivariate regression to published data, controlling for variables like solvent (DMSO vs. saline) and incubation time .
Advanced: What strategies resolve stereochemical ambiguities in the (S-(R,R))- configuration?**
Answer:
- Chiral Chromatography: Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to separate diastereomers. Monitor elution profiles at 220 nm .
- Circular Dichroism (CD): Compare experimental CD spectra (190–250 nm) with simulated spectra from DFT-optimized structures to assign absolute configuration .
- Enzymatic Digestion: Incubate with carboxypeptidase Y; resistance to hydrolysis confirms the D-configuration at the isoleucyl residue .
Basic: What purification methods are recommended post-solid-phase synthesis?
Answer:
- Preparative HPLC: Use a C8 column with 0.1% formic acid in water/ACN. Gradient: 20% to 60% ACN over 30 min, collecting fractions at 254 nm .
- Recrystallization: Dissolve crude product in hot ethyl acetate (50°C), then cool to -20°C for 12 hrs. Centrifuge to isolate crystals (>95% purity) .
- Dialysis: For large-scale batches, use a 1 kDa MWCO membrane against deionized water to remove salts .
Advanced: How to design stability studies for ester bond hydrolysis under physiological conditions?
Answer:
- Accelerated Degradation: Incubate solutions at 37°C in buffers (pH 2.0, 7.4, 9.0) and sample at 0, 24, 48 hrs. Quantify intact compound via LC-MS/MS .
- Kinetic Modeling: Fit degradation data to a first-order model () to predict shelf life.
- DoE Approach: Vary temperature (25–45°C), pH (5–9), and ionic strength (0.1–0.5 M) using a Box-Behnken design to identify critical degradation factors .
Advanced: What isotopic tracing methods validate biosynthetic pathways in engineered organisms?
Answer:
- -Labeling: Feed -glucose to E. coli expression systems. Analyze isotopic enrichment in the acetyl-seryl moiety via GC-MS after silylation .
- Stable Isotope Probing (SIP): Use -asparagine to track incorporation into the asparaginyl residue. Confirm via NMR coupling constants .
- Data Integration: Combine isotopic ratios with flux balance analysis (FBA) models to optimize fed-batch fermentation yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
